hMAO-B/MB-COMT-IN-1

Description

Significance of Monoamine Oxidase B (MAO-B) in Dopamine (B1211576) Metabolism and Neurological Disorders

Monoamine oxidase B (MAO-B) is an enzyme located on the outer mitochondrial membrane that plays a pivotal role in the catabolism of amine neurotransmitters. nih.govnih.gov In the brain, MAO-B is primarily responsible for the degradation of dopamine within glial cells, particularly astrocytes. nih.govnih.gov The breakdown of dopamine by MAO-B is a significant factor in the progression of neurodegenerative conditions like Parkinson's disease (PD), which is characterized by the loss of dopamine-producing neurons. explorationpub.comexplorationpub.com

The enzymatic action of MAO-B on dopamine produces byproducts, including hydrogen peroxide, which is a reactive oxygen species (ROS). explorationpub.comexplorationpub.comscientificarchives.com An age-related increase in MAO-B expression can lead to elevated oxidative stress and free radical damage, contributing to mitochondrial dysfunction and neuronal cell death. scientificarchives.comembopress.org Furthermore, research indicates that α-Synuclein, a protein central to Parkinson's pathology, can directly bind to and stimulate MAO-B's enzymatic activity, further implicating the enzyme in the disease's progression. embopress.org Consequently, inhibiting MAO-B is a key therapeutic strategy aimed at preserving dopamine levels and potentially conferring neuroprotective effects by mitigating oxidative damage. nih.govexplorationpub.comexplorationpub.com

Role of Catechol-O-Methyltransferase (COMT) in Catecholamine Catabolism and L-DOPA Efficacy

Catechol-O-methyltransferase (COMT) is another crucial enzyme in the metabolic pathway of catecholamines, which include dopamine, norepinephrine, and epinephrine. plos.orgwikipedia.org COMT catalyzes the transfer of a methyl group to a catechol structure, thereby inactivating these neurotransmitters. jpp.krakow.plmedchemexpress.com

The significance of COMT is particularly pronounced in the context of Parkinson's disease treatment, specifically with the administration of levodopa (B1675098) (L-DOPA). mdpi.com L-DOPA is the metabolic precursor to dopamine and remains the most effective symptomatic treatment for PD. mdpi.com However, L-DOPA is extensively metabolized in the periphery before it can cross the blood-brain barrier. When the primary metabolic enzyme, DOPA decarboxylase (DDC), is blocked by co-administered drugs like carbidopa, COMT becomes the main pathway for L-DOPA's peripheral degradation. tandfonline.combenthamscience.comongentyshcp.com This conversion of L-DOPA to an inactive metabolite, 3-O-methyldopa (3-OMD), not only reduces the amount of L-DOPA available to the brain but also creates a compound (3-OMD) that competes with L-DOPA for transport across the blood-brain barrier. nih.govongentyshcp.com Therefore, inhibiting COMT is a vital strategy to increase the bioavailability and prolong the therapeutic effect of L-DOPA. nih.govwikipedia.orgnih.gov

Soluble COMT (S-COMT) and Membrane-Bound COMT (MB-COMT) Isoforms and Distribution

The COMT enzyme exists in two primary isoforms, which are coded by a single gene: a soluble form (S-COMT) and a membrane-bound form (MB-COMT). jpp.krakow.plresearchgate.netresearchgate.net

Soluble COMT (S-COMT): This shorter isoform is found predominantly in the cytoplasm and is highly expressed in peripheral tissues, especially the liver and kidneys. jpp.krakow.plresearchgate.netcapes.gov.br S-COMT is primarily involved in the elimination of various biologically active catechols, including those from exogenous sources. researchgate.net

Membrane-Bound COMT (MB-COMT): This longer isoform contains an additional hydrophobic sequence that anchors it to intracellular membranes. jpp.krakow.pl MB-COMT is the predominant isoform in the central nervous system (CNS). researchgate.netresearchgate.netfrontiersin.org Its expression is particularly notable in brain regions such as the cerebral cortex, hippocampus, and hypothalamus. researchgate.netresearchgate.netcapes.gov.br Within the brain, MB-COMT is found in glial cells and some neurons, but it is not associated with the external plasma membrane. jpp.krakow.plresearchgate.netcapes.gov.br It is considered the primary isoform responsible for the O-methylation of catecholamine neurotransmitters within the brain. researchgate.net

Rationale for Dual hMAO-B and MB-COMT Inhibition in Central Nervous System Disorders

Given the distinct yet complementary roles of MAO-B and COMT in dopamine and L-DOPA metabolism, a therapeutic approach that inhibits both enzymes simultaneously presents a compelling rationale. MAO-B inhibition directly protects dopamine from degradation within the brain's glial cells, while COMT inhibition, particularly of the MB-COMT isoform in the CNS, prevents the breakdown of both dopamine and L-DOPA. nih.govbenthamscience.comresearchgate.net

A dual-target inhibitor is hypothesized to provide a more comprehensive and sustained enhancement of dopaminergic signaling than a single-target agent. By blocking two major dopamine degradation pathways, such a compound could potentially restore dopamine levels more effectively, enhance the efficacy of L-DOPA therapy, and offer neuroprotection against oxidative stress generated by MAO-B activity. benthamscience.comnih.gov This multi-target strategy aims to address the complex neurochemical deficits in diseases like Parkinson's from multiple angles with a single molecule. nih.gov

Current Landscape of Single-Target MAO-B and COMT Inhibitors in Research

The clinical management of Parkinson's disease frequently involves the use of single-target inhibitors for either MAO-B or COMT as adjuncts to L-DOPA therapy. mdpi.comtandfonline.comresearchgate.net

MAO-B Inhibitors: Several selective MAO-B inhibitors are clinically approved. Selegiline (B1681611) and rasagiline (B1678815) are irreversible inhibitors, while safinamide (B1662184) is a reversible inhibitor. mdpi.comtandfonline.compensoft.net These drugs are used as both early monotherapy and as adjunctive treatments to prolong the effects of dopamine. tandfonline.com

COMT Inhibitors: The approved COMT inhibitors include tolcapone (B1682975), entacapone (B1671355), and the more recent opicapone (B609759). nih.govresearchgate.netfrontiersin.org Tolcapone can cross the blood-brain barrier and inhibit both central and peripheral COMT, whereas entacapone and opicapone act primarily in the periphery. nih.govwikipedia.orgtandfonline.com Their main function is to reduce the peripheral breakdown of L-DOPA, thereby improving its delivery to the brain. nih.govtandfonline.com

Table 1: Examples of Single-Target Inhibitors in Clinical Use

| Inhibitor Name | Target Enzyme | Key Characteristics |

|---|---|---|

| Selegiline | MAO-B | Irreversible inhibitor. tandfonline.com |

| Rasagiline | MAO-B | Irreversible inhibitor. tandfonline.com |

| Safinamide | MAO-B | Reversible inhibitor. mdpi.comtandfonline.com |

| Tolcapone | COMT | Inhibits both central and peripheral COMT. nih.gov |

| Entacapone | COMT | Primarily a peripheral inhibitor. nih.gov |

| Opicapone | COMT | A newer, long-acting peripheral inhibitor. nih.govfrontiersin.org |

Introduction to hMAO-B/MB-COMT-IN-1 as a Novel Dual-Target Inhibitor

This compound is a novel compound that has emerged from research aimed at developing multi-target ligands for neurodegenerative diseases. nih.govmedchemexpress.com It is designed as a dual inhibitor, simultaneously targeting human monoamine oxidase B (hMAO-B) and membrane-bound catechol-O-methyltransferase (MB-COMT). medchemexpress.comcymitquimica.comglpbio.com

Research has shown that this compound, which is based on a caffeic acid structure, exhibits inhibitory activity against both enzymes. nih.gov In vitro studies have demonstrated its ability to protect neuronal cells from oxidative damage, a key factor in neurodegeneration. nih.govmedchemexpress.comglpbio.com Furthermore, computational models predict that this compound can cross the blood-brain barrier, a critical feature for any drug targeting CNS disorders. medchemexpress.comglpbio.com As a compound that embodies the dual-inhibition strategy, this compound represents a promising lead for the development of new therapeutics for conditions such as Parkinson's disease. nih.govmedchemexpress.com

Table 2: In Vitro Inhibitory Activity of this compound

| Enzyme Target | IC50 Value |

|---|---|

| Human Monoamine Oxidase B (hMAO-B) | 2.5 μM medchemexpress.commedchemexpress.comcymitquimica.comglpbio.comglpbio.commybiosource.com |

| Membrane-Bound Catechol-O-Methyltransferase (MB-COMT) | 3.84 μM medchemexpress.commedchemexpress.comcymitquimica.comglpbio.comglpbio.commybiosource.com |

IC50 (Half-maximal inhibitory concentration) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function.

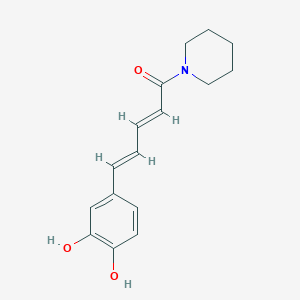

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C16H19NO3 |

|---|---|

Molecular Weight |

273.33 g/mol |

IUPAC Name |

(2E,4E)-5-(3,4-dihydroxyphenyl)-1-piperidin-1-ylpenta-2,4-dien-1-one |

InChI |

InChI=1S/C16H19NO3/c18-14-9-8-13(12-15(14)19)6-2-3-7-16(20)17-10-4-1-5-11-17/h2-3,6-9,12,18-19H,1,4-5,10-11H2/b6-2+,7-3+ |

InChI Key |

ZSGNXVFMAMFAQY-YPCIICBESA-N |

Isomeric SMILES |

C1CCN(CC1)C(=O)/C=C/C=C/C2=CC(=C(C=C2)O)O |

Canonical SMILES |

C1CCN(CC1)C(=O)C=CC=CC2=CC(=C(C=C2)O)O |

Origin of Product |

United States |

Design and Synthetic Strategies for Hmao B/mb Comt in 1

Rational Design Principles for Dual Enzyme Inhibitors Targeting hMAO-B and MB-COMT

The development of dual inhibitors for hMAO-B and MB-COMT is a strategic approach in medicinal chemistry, aiming to create a single chemical entity that can modulate both enzymatic pathways involved in dopamine (B1211576) metabolism. nih.govresearchgate.net This strategy is considered a potential advancement for complex multifactorial diseases. researchgate.net The core principle is to protect dopamine from degradation by two key enzymes simultaneously. MAO-B is a mitochondrial enzyme that deaminates dopamine, while COMT methylates it. researchgate.net The membrane-bound isoform of COMT (MB-COMT) is the predominant form in the brain, making it a crucial target. researchgate.net

The rational design for hMAO-B/MB-COMT-IN-1 specifically leverages the structure of caffeic acid (CA) as a foundational scaffold. nih.gov Caffeic acid is a natural compound known for its antioxidant properties, which are relevant to combating the oxidative stress implicated in Parkinson's Disease. nih.govmdpi.com The design strategy involved modifying the caffeic acid structure to create catechol amides. nih.gov This modification serves multiple purposes:

Introduction of a second pharmacophore: The amide functionality is introduced to interact with the active site of hMAO-B.

Preservation of the COMT-inhibiting moiety: The catechol (3,4-dihydroxyphenyl) group, essential for binding to the COMT active site, is retained from the original caffeic acid structure.

Improved drug-like properties: Converting the carboxylic acid of CA into an amide can enhance metabolic stability and modulate physicochemical properties, such as lipophilicity, which influences the ability to cross the blood-brain barrier (BBB). nih.govresearchgate.net Compound this compound was specifically predicted to be capable of crossing the BBB via passive diffusion. nih.gov

By combining these features into one molecule, the design aims to restore dopaminergic neurotransmission through dual enzyme inhibition while also providing neuroprotection via antioxidant effects. nih.gov

| Target Enzyme | IC₅₀ (μM) |

|---|---|

| Human Monoamine Oxidase B (hMAO-B) | 2.5 |

| Membrane-Bound Catechol-O-Methyltransferase (MB-COMT) | 3.84 |

Overview of Synthetic Methodologies for this compound

The synthesis of this compound, a caffeic acid amide, is achieved through a standard amidation or peptide coupling reaction. This common synthetic route is versatile for creating a library of amide derivatives from a carboxylic acid precursor. researchgate.netnih.gov

The general synthetic pathway involves two main steps:

Activation of the Carboxylic Acid: The carboxylic acid group of caffeic acid is "activated" to make it more reactive towards the amine. This is often necessary because a direct reaction between a carboxylic acid and an amine is typically very slow. Common methods for activation include converting the carboxylic acid to an acyl chloride or using coupling reagents. In the synthesis of related amide derivatives, a combination of 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDCI) as the coupling agent and 1-Hydroxybenzotriazole (HOBt) as an additive is frequently used. nih.gov These reagents work together to form a highly reactive intermediate.

Amide Bond Formation: The activated caffeic acid derivative is then reacted with the desired amine. An organic base, such as N,N-Diisopropylethylamine (DIPEA), is typically added to the reaction mixture to neutralize any acidic byproducts and facilitate the coupling process. nih.gov The reaction is usually carried out in a suitable organic solvent, such as acetonitrile. nih.gov

This methodology allows for the straightforward synthesis of the target acrylamide (B121943) structure by linking the caffeic acid backbone to a specific amine moiety. researchgate.net

Potential Structural Features and Precursors in the Design of this compound

The structure of this compound is built upon a caffeic acid scaffold, incorporating specific features designed for dual-target activity and favorable biological properties.

Key Structural Features:

Catechol Moiety: The 3,4-dihydroxyphenyl group is a critical pharmacophore. This feature is essential for the molecule's potent antioxidant activity and is the primary structural element recognized by the COMT enzyme.

Precursors: The synthesis of this compound logically proceeds from two primary chemical precursors:

In Vitro Enzymatic Characterization of Hmao B/mb Comt in 1

Inhibition of Recombinant Human MAO-B by hMAO-B/MB-COMT-IN-1

Monoamine oxidase B is a critical enzyme in the degradation of several key monoamine neurotransmitters. nih.govnih.gov The inhibitory activity of this compound against this enzyme has been a central point of its in vitro characterization.

Determination of Inhibitory Potency (IC50, Ki) for hMAO-B

Research findings have established that this compound inhibits recombinant human MAO-B with a half-maximal inhibitory concentration (IC50) value of 2.5 μM. medchemexpress.com This value indicates the concentration of the compound required to reduce the activity of the hMAO-B enzyme by 50%.

The inhibitory constant (Ki) for this compound against hMAO-B has not been detailed in the reviewed scientific literature.

| Enzyme Target | Parameter | Value |

| hMAO-B | IC50 | 2.5 μM medchemexpress.com |

| Ki | Not Reported |

Elucidation of Mechanism of hMAO-B Inhibition (e.g., Reversible, Irreversible, Competitive, Non-Competitive)

The specific mechanism through which this compound inhibits hMAO-B has not been explicitly elucidated in the available research. Studies on other inhibitors show that mechanisms can range from reversible to irreversible and can be competitive, non-competitive, or mixed-type, which is determined through detailed kinetic studies. nih.govresearchgate.netresearchgate.net However, such specific kinetic analyses for this compound are not presently available in the reviewed literature.

Inhibition of Recombinant Human MB-COMT by this compound

The compound also targets MB-COMT, the form of catechol-O-methyltransferase that is prevalent in the central nervous system and plays a crucial role in the metabolism of catecholamines.

Determination of Inhibitory Potency (IC50, Ki) for MB-COMT

The inhibitory potency of this compound against recombinant human MB-COMT has been quantified with an IC50 value of 3.84 μM. medchemexpress.com

Similar to its interaction with hMAO-B, the Ki value for the inhibition of MB-COMT by this compound is not specified in the accessible scientific reports.

| Enzyme Target | Parameter | Value |

| MB-COMT | IC50 | 3.84 μM medchemexpress.com |

| Ki | Not Reported |

Mechanism of MB-COMT Inhibition

The precise mechanism of inhibition for this compound against MB-COMT is not described in the available data. The characterization of the inhibition type (e.g., competitive, reversible) would require further enzymatic kinetic studies.

Selectivity Profile of this compound

The compound is described as a dual inhibitor of hMAO-B and MB-COMT. medchemexpress.com An important aspect of an MAO-B inhibitor's profile is its selectivity over the MAO-A isoform. nih.govnih.gov Inhibition of MAO-A can lead to different physiological effects, and high selectivity for MAO-B is often a key objective in drug design for certain neurological applications. nih.gov However, data regarding the inhibitory activity of this compound against MAO-A is not available in the reviewed literature, precluding a calculation of its MAO-B/MAO-A selectivity index.

Selectivity Against hMAO-A

A critical aspect of the characterization of a monoamine oxidase B (MAO-B) inhibitor is its selectivity over the monoamine oxidase A (MAO-A) isoform. acs.org The two MAO isoforms, while sharing significant sequence homology, differ in their substrate preferences and tissue distribution. nih.gov MAO-A is primarily responsible for the metabolism of serotonin (B10506) and norepinephrine, whereas MAO-B preferentially metabolizes substrates like phenylethylamine. acs.orgnih.gov Both enzymes are involved in the breakdown of dopamine (B1211576). frontiersin.org

High selectivity for MAO-B is a desirable trait for therapeutic agents targeting neurodegenerative conditions like Parkinson's disease. pensoft.netnih.gov Inhibition of MAO-A can lead to significant side effects, including the "cheese effect," a hypertensive crisis that can occur when non-selective MAO inhibitors are taken with foods rich in tyramine. pensoft.net Therefore, assessing the inhibitory activity of a compound against MAO-A is a standard step to confirm its selectivity for MAO-B.

For the compound this compound, while its inhibitory action on hMAO-B is established, specific quantitative data on its inhibitory potency (e.g., an IC50 value) against the hMAO-A isoform is not available in the reviewed scientific literature.

Selectivity Against Other Biologically Relevant Enzymes

Beyond MAO-A, evaluating the selectivity of an inhibitor against other related enzymes is important for a comprehensive understanding of its pharmacological profile. For a dual inhibitor of hMAO-B and membrane-bound catechol-O-methyltransferase (MB-COMT), a key enzyme for selectivity assessment is the soluble form of COMT (S-COMT). medchemexpress.com

The two COMT isoforms, MB-COMT and S-COMT, are expressed from the same gene but have different subcellular localizations and are prominent in different tissues. medchemexpress.comresearchgate.netresearchgate.net MB-COMT is the predominant form in the central nervous system, while S-COMT is more abundant in peripheral tissues like the liver and kidneys. medchemexpress.comresearchgate.net As this compound is designed to target MB-COMT, determining its activity against S-COMT would be crucial to understand its potential peripheral effects.

However, specific research findings detailing the inhibitory activity or selectivity of this compound against other biologically relevant enzymes, including S-COMT, have not been reported in the available literature.

Structure Activity Relationship Sar of Hmao B/mb Comt in 1 and Its Analogs

Identification of Structural Moieties Critical for Dual hMAO-B/MB-COMT Inhibition

The dual inhibitory capability of hMAO-B/MB-COMT-IN-1, which exhibits IC50 values of 2.5 μM for hMAO-B and 3.84 μM for MB-COMT, is attributed to specific structural components that allow it to interact with the active sites of both enzymes. medchemexpress.com The primary structural domains essential for this dual activity are the catechol moiety, a conjugated dienone system, and a piperidine (B6355638) substituent.

The catechol moiety , specifically the 3,4-dihydroxyphenyl group, is fundamental for binding to the catalytic site of COMT. Its importance is underscored by the fact that the removal of either hydroxyl group can lead to a drastic reduction in inhibitory activity by over 90%. This group is a common feature in many COMT inhibitors, including clinically used drugs like entacapone (B1671355) and tolcapone (B1682975), which also possess a nitrocatechol moiety. mdpi.comresearchgate.net The catechol hydroxyls are predicted to form crucial hydrogen bonds with amino acid residues such as Glu90 and Ser72 within the COMT active site.

The conjugated dienone system is a key feature that enhances the compound's interaction with hMAO-B's flavin adenine (B156593) dinucleotide (FAD) cofactor. The (2E,4E)-dienone configuration facilitates electron delocalization, which stabilizes the binding. This planar system is thought to align with the FAD-binding pocket of hMAO-B.

The N-piperidinyl group contributes significantly to the hydrophobic interactions within the substrate-binding cavity of hMAO-B. This part of the molecule is believed to occupy a hydrophobic pocket, interacting with residues like Trp38 and Met201. The presence of a cyclic amine moiety, such as piperidine or pyrrolidine, has been shown to be important for hMAO-B inhibition in other classes of inhibitors as well. nih.gov

Impact of Functional Group Modifications on Inhibitory Potency and Selectivity

Modifications to the functional groups of this compound and its analogs have a profound impact on their inhibitory potency and selectivity for hMAO-B and MB-COMT.

For COMT inhibition , the integrity of the catechol group is paramount. The introduction of a nitro group to the catechol ring, creating a nitrocatechol moiety, is a well-established strategy to enhance COMT inhibitory activity. mdpi.comresearchgate.net However, this modification often leads to a significant decrease in hMAO-B inhibition. mdpi.com Studies on chalcone (B49325) derivatives, which share a similar scaffold, have shown that while the nitrocatechol group provides high potency for COMT inhibition, it results in weak hMAO-B inhibition. mdpi.com

Regarding hMAO-B inhibition , modifications to the piperidine ring and the dienone linker can significantly alter activity. For instance, in related inhibitor series, increasing the length of a linker carbon chain has been shown to decrease hMAO-B inhibitory activity. nih.gov The nature of the substituent on the aromatic ring attached to the dienone system also plays a crucial role. For example, in a series of 1-(4-nitrophenyl)-3-arylprop-2-en-1-one derivatives, the presence of a 3,4-dichlorophenyl moiety was highly beneficial for hMAO-B potency. acs.org Conversely, introducing a 4-methoxyphenyl (B3050149) group led to a substantial reduction in activity. acs.org Furthermore, the presence of electron-withdrawing groups like a nitro group can decrease activity, while electron-donating groups like a methyl group can increase it in some inhibitor series. nih.gov

The following table summarizes the effects of key structural modifications on the inhibitory activities:

Table 1: Effects of Structural Modifications on Inhibitory Activity| Structural Modification | Effect on COMT Inhibition | Effect on hMAO-B Inhibition |

|---|---|---|

| Removal of a catechol hydroxyl group | >90% reduction in activity | Not specified |

| Introduction of a nitro group to the catechol ring | Generally enhances activity mdpi.comresearchgate.net | Generally decreases activity mdpi.com |

| Increase in linker chain length | Not specified | Decreased activity nih.gov |

| Substitution on the aryl ring | Varied effects depending on the substituent acs.org | Significant impact on potency nih.govacs.org |

Spatial and Electronic Requirements for Optimal Enzyme Binding

The optimal binding of this compound to its target enzymes is governed by specific spatial and electronic requirements.

For hMAO-B , the binding requirements are different. The active site of hMAO-B is characterized by an "entrance cavity," a "substrate pocket," and an "aromatic cage". acs.org The N-piperidinyl group of this compound is thought to occupy a hydrophobic pocket. The planar dienone system aligns with the FAD-binding pocket, allowing for stabilizing interactions. Molecular docking studies suggest that the keto group of the dienone system may coordinate with the Mg²⁺ ion in MAO-B, which is a critical step for inhibition. The aromatic cage, formed by residues like Tyr398 and Tyr435, and the entrance cavity, with "gatekeeper" residues Ile199 and Tyr326, play a significant role in ligand binding and selectivity. acs.org The ability of the inhibitor to fit within this complex cavity and establish favorable hydrophobic and van der Waals interactions is key to its potency. acs.org

Cellular and Pre Clinical in Vitro Pharmacological Studies of Hmao B/mb Comt in 1

Protective Effects of hMAO-B/MB-COMT-IN-1 in Cellular Models of Oxidative Damage

Oxidative stress is a well-established factor in the pathology of neurodegenerative disorders. researchgate.net In vitro studies utilizing cellular models, such as differentiated SH-SY5Y neuronal cells, have been instrumental in evaluating the neuroprotective potential of this compound. These studies have demonstrated the compound's capacity to shield neuronal cells from damage induced by oxidative stress. medchemexpress.commedchemexpress.com

Attenuation of Reactive Oxygen Species (ROS) Formation

A primary mechanism of the neuroprotective effects of this compound is its ability to reduce the production of reactive oxygen species (ROS). In differentiated SH-SY5Y cells subjected to oxidative stress conditions, treatment with the compound led to a noticeable decrease in ROS formation. However, it is noteworthy that at a high concentration of 50 μM and after 24 hours of exposure, the compound itself was observed to cause lysosomal toxicity through the production of ROS in these cells. medchemexpress.com This suggests a concentration-dependent effect on cellular redox status.

Mitigation of Oxidative Stress Markers

The protective effects of this compound extend to the mitigation of broader markers of oxidative stress. Research has shown that the compound can protect cells from damage induced by toxins like t-butyl hydroperoxide (t-BHP). Specifically, a 30-minute pre-treatment with 10 μM of this compound exhibited significant cytoprotective effects against t-BHP in differentiated SH-SY5Y cells. medchemexpress.com This protective action is linked to its dual inhibition of hMAO-B and MB-COMT, which helps to prevent the breakdown of essential neurotransmitters that play a role in maintaining neuronal health.

Impact on Neurotransmitter Metabolism in Cell Cultures

The fundamental mechanism of this compound involves the dual inhibition of hMAO-B and MB-COMT, enzymes critical for the degradation of catecholamine neurotransmitters, most notably dopamine (B1211576). genecards.orgmedlineplus.gov By inhibiting these enzymes, the compound effectively increases the levels of these neurotransmitters. In cell-based assays, such as those using SH-SY5Y neuroblastoma cells, the impact of the compound on dopamine levels can be assessed. The inhibition of both hMAO-B and MB-COMT is expected to lead to an accumulation of dopamine, thereby enhancing dopaminergic signaling. This action is central to its potential therapeutic relevance in conditions characterized by dopamine deficiency. medchemexpress.com

| Enzyme Target | IC50 Value | Reference |

| human Monoamine Oxidase B (hMAO-B) | 2.5 µM | medchemexpress.com |

| Membrane-Bound Catechol-O-Methyltransferase (MB-COMT) | 3.84 µM | medchemexpress.com |

Assessment of Metabolic Stability in In Vitro Systems (e.g., Liver Microsomes)

The general procedure for a microsomal stability assay involves incubating the test compound with liver microsomes in the presence of necessary cofactors like NADPH at 37°C. if-pan.krakow.plcreative-diagnostics.com Samples are taken at various time points to monitor the disappearance of the parent compound, which allows for the calculation of in vitro half-life (t1/2) and intrinsic clearance (CLint). if-pan.krakow.plevotec.com While specific data on the metabolic stability of this compound in liver microsomes is not detailed in the provided search results, this standard methodology would be applied to determine its susceptibility to metabolic breakdown.

Blood-Brain Barrier Permeability Prediction (In Vitro Assays like PAMPA-BBB)

For a compound targeting neurodegenerative diseases, the ability to cross the blood-brain barrier (BBB) is paramount. The Parallel Artificial Membrane Permeability Assay (PAMPA) is a common in vitro tool used to predict passive, transcellular permeability across the BBB.

Studies have predicted that this compound can cross the blood-brain barrier via passive diffusion. medchemexpress.com This prediction is based on results from the PAMPA-BBB assay. medchemexpress.commybiosource.comtargetmol.cn One report indicates a logP value of 2.6, which is a measure of lipophilicity and is a factor in predicting passive diffusion across biological membranes.

| Assay | Result | Predicted Outcome | Reference |

| PAMPA-BBB | Data suggests passive diffusion | Capable of crossing the blood-brain barrier | medchemexpress.com |

| logP | 2.6 | Supports potential for passive diffusion |

Pre Clinical in Vivo Pharmacological Evaluation of Hmao B/mb Comt in 1

Pharmacodynamic Effects in Animal Models

Pharmacodynamics examines the biochemical and physiological effects of a drug on a living system. For hMAO-B/MB-COMT-IN-1, this involves assessing its ability to engage with and modulate its intended enzyme targets within the central nervous system and the subsequent effects on neurotransmitter levels.

Modulation of Brain MAO-B Activity in Rodent Models

Monoamine oxidase B is a key enzyme in the degradation of dopamine (B1211576). units.it Its inhibition is a proven method to increase dopamine availability. biorxiv.org While the in vitro data confirms that this compound can inhibit hMAO-B, specific studies detailing the extent of MAO-B inhibition in the brains of rodent models following administration of this compound are not available in the reviewed literature. General findings indicate that animal models treated with the compound have shown improvements in motor function, which suggests target engagement in the brain, but quantitative data on enzyme modulation is not specified.

Modulation of Brain COMT Activity in Rodent Models

Membrane-bound COMT is the predominant form of the enzyme in the central nervous system and plays a critical role in metabolizing dopamine. medchemexpress.comjpp.krakow.pl Inhibition of MB-COMT is expected to prevent the breakdown of dopamine. wikipedia.org However, specific preclinical data quantifying the modulation of brain COMT activity in rodent models after treatment with this compound could not be identified in the available research.

Effects on Central Catecholamine Levels (e.g., Dopamine, Norepinephrine, Epinephrine) and Metabolites

By inhibiting both MAO-B and COMT, this compound is hypothesized to increase the levels of catecholamines, particularly dopamine, in the brain. units.itmedchemexpress.com This would be evidenced by changes in the concentrations of the neurotransmitters themselves and their metabolites, such as 3,4-dihydroxyphenylacetic acid (DOPAC) and homovanillic acid (HVA). plos.org Detailed in vivo studies measuring the specific changes in central catecholamine and metabolite levels in rodents following the administration of this compound are not present in the sourced documents.

Pharmacokinetic Profile in Animal Models

Pharmacokinetics describes the journey of a drug through the body, encompassing its absorption, distribution, metabolism, and excretion (ADME). An effective central nervous system drug must be able to reach its target in the brain in sufficient concentrations.

Absorption, Distribution (e.g., Brain Penetration), Metabolism (e.g., Metabolite Formation), and Excretion in Rodents

A critical pharmacokinetic parameter for a centrally acting agent is its ability to cross the blood-brain barrier (BBB). For this compound, its potential to penetrate the BBB has been predicted using an in vitro model known as the parallel artificial membrane permeability assay (PAMPA)-BBB. medchemexpress.com This assay suggested that the compound is likely to cross the BBB via passive diffusion. medchemexpress.comresearchgate.net However, comprehensive in vivo studies in rodent models detailing the full ADME profile—including measured absorption rates, tissue distribution, specific metabolite formation, and routes of excretion—are not available in the reviewed literature.

Correlation Between Exposure and Enzyme Inhibition in Vivo

Establishing a relationship between the concentration of a drug in the body (exposure) and its pharmacological effect (in this case, enzyme inhibition) is crucial for understanding its therapeutic potential. This involves measuring drug levels in plasma and brain tissue and correlating them with the degree of MAO-B and COMT inhibition at various time points. Such in vivo exposure-response studies for this compound in animal models have not been detailed in the available scientific literature.

Efficacy in Pre-clinical Animal Models of Neurodegenerative Disorders

The therapeutic potential of this compound has been investigated in various pre-clinical animal models of neurodegenerative disorders, with a primary focus on Parkinson's disease. These studies aim to evaluate the compound's ability to mitigate motor deficits and provide neuroprotection.

Assessment in Parkinson's Disease Animal Models (e.g., MPTP, 6-OHDA Models)

The efficacy of this compound has been demonstrated in established neurotoxin-based animal models of Parkinson's disease, including the MPTP and 6-OHDA models. These models are widely used as they replicate key pathological features of the disease, such as the degeneration of dopaminergic neurons in the nigrostriatal pathway. mdpi.comnih.gov

In the MPTP mouse model, the administration of the neurotoxin 1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine (B15802) (MPTP) leads to the selective destruction of dopaminergic neurons, causing parkinsonian symptoms. mdpi.comnih.gov Studies have shown that treatment with this compound can lead to a significant recovery in motor deficits in MPTP-induced parkinsonism in mice when compared to untreated control groups. This suggests that the dual inhibition of MAO-B and COMT may be a promising therapeutic strategy for enhancing dopaminergic signaling in Parkinson's disease.

Similarly, the 6-hydroxydopamine (6-OHDA) model is another cornerstone in Parkinson's disease research, where the neurotoxin is directly injected into the brain to induce dopaminergic neurodegeneration. Research in 6-OHDA-induced rat models of Parkinson's disease has shown that compounds with similar dual-inhibition mechanisms can alleviate parkinsonian motor dysfunction. researchgate.net

The rationale for using dual inhibitors like this compound stems from the roles of MAO-B and COMT in dopamine metabolism. nih.gov MAO-B is a key enzyme in the breakdown of dopamine in the brain, while COMT is involved in the degradation of both dopamine and L-DOPA, a primary medication for Parkinson's disease. researchgate.netnih.gov By inhibiting both enzymes, it is hypothesized that the bioavailability of dopamine in the brain can be increased, thus alleviating motor symptoms. researchgate.net

Behavioral and Neuropathological Outcomes in Disease Models

The evaluation of this compound in animal models extends to the assessment of both behavioral and neuropathological outcomes. These studies provide a comprehensive understanding of the compound's potential therapeutic effects.

Behavioral Outcomes:

In animal models of Parkinson's disease, motor function is a key behavioral parameter. Treatment with this compound has been shown to result in significant improvements in motor function. For instance, in an MPTP-induced mouse model, treated animals exhibited a marked recovery in motor deficits. This indicates the compound's potential to alleviate the characteristic motor symptoms of Parkinson's disease, such as bradykinesia (slowness of movement) and rigidity.

Neuropathological Outcomes:

From a neuropathological perspective, the primary hallmark of Parkinson's disease is the progressive loss of dopaminergic neurons. researchgate.net Pre-clinical studies have demonstrated that this compound possesses neuroprotective properties. In vitro experiments have shown that the compound can protect neuronal cells from oxidative stress, a major contributor to the neurodegeneration seen in Parkinson's disease. researchgate.net Specifically, it has been observed to reduce cell death and enhance cell viability under toxic conditions. This neuroprotective effect is crucial as it suggests that the compound may not only manage symptoms but also potentially slow the progression of the disease by preserving neuronal integrity.

The following table summarizes the key findings from pre-clinical evaluations of this compound in Parkinson's disease models:

| Model | Key Findings | Reference |

| MPTP-induced Parkinsonism in mice | Marked recovery in motor deficits compared to control groups. | |

| In vitro (neuronal cells) | Protection of neuronal cells from oxidative stress; reduced cell death and improved cell viability. |

These findings underscore the potential of this compound as a multi-faceted therapeutic agent for Parkinson's disease, addressing both symptomatic relief through enhanced dopaminergic signaling and potential disease modification through neuroprotection.

Computational and Structural Biology of Hmao B/mb Comt in 1

Molecular Docking Studies with hMAO-B and MB-COMT Active Sites

Molecular docking simulations have been instrumental in predicting the binding modes and affinities of hMAO-B/MB-COMT-IN-1 within the active sites of both hMAO-B and MB-COMT. These in silico techniques provide a three-dimensional representation of the ligand-enzyme complex, highlighting the key interactions that drive inhibitor binding.

Identification of Key Binding Interactions and Residues

hMAO-B: Docking studies reveal that this compound establishes significant interactions with key residues in the hMAO-B active site. The planar structure of the compound's conjugated dienone system facilitates π-π stacking interactions with aromatic residues. Hydrophobic interactions are also a primary mode of engagement within the active site. The keto group of the dienone system is predicted to coordinate with the Mg²⁺ ion, a critical interaction for enzymatic inhibition. Key amino acid residues involved in the binding include Tyr326, which is crucial for the catalytic activity and selectivity of the MAO-B enzyme. researchgate.net Other important residues that contribute to the binding and stability of the complex include Leu171 and Glu206. nih.gov

MB-COMT: In the active site of MB-COMT, the catechol moiety of this compound plays a pivotal role. The hydroxyl groups of the catechol form hydrogen bonds with catalytic residues such as lysine (B10760008) and aspartate. Specifically, hydrogen bonds are predicted to form with Glu90 and Ser72. The piperidine (B6355638) ring of the inhibitor occupies a hydrophobic pocket lined by residues like Trp38 and Met201. This binding orientation is similar to that of other known nitrocatechol-based COMT inhibitors.

| Enzyme | Interacting Moiety of Inhibitor | Key Interacting Residues | Type of Interaction |

|---|---|---|---|

| hMAO-B | Conjugated dienone system | Aromatic residues | π-π stacking |

| Keto group | Mg²⁺ ion | Coordination | |

| General Structure | Tyr326, Leu171, Glu206 | Hydrophobic interactions researchgate.netnih.gov | |

| MB-COMT | Catechol hydroxyl groups | Glu90, Ser72, Lysine, Aspartate | Hydrogen bonding |

| Piperidine ring | Trp38, Met201 | Hydrophobic interactions |

Molecular Dynamics Simulations to Elucidate Ligand-Enzyme Stability and Dynamics

Molecular dynamics (MD) simulations are employed to assess the stability of the ligand-enzyme complex over time and to understand the dynamic behavior of the system. These simulations provide insights into the conformational changes and flexibility of both the inhibitor and the enzyme active site upon binding. While specific MD simulation data for this compound is not extensively detailed in the provided search results, the general application of this technique involves monitoring parameters like root-mean-square deviation (RMSD) and root-mean-square fluctuation (RMSF) to evaluate the stability of the complex. nih.govplos.org Stable RMSD values over the simulation period would indicate a stable binding pose of the inhibitor. nih.govplos.org Such simulations are crucial for confirming the binding modes predicted by molecular docking and for understanding the dynamic nature of the interactions.

Pharmacophore Modeling and Virtual Screening for Analog Discovery

Pharmacophore modeling is a powerful tool for identifying the essential three-dimensional arrangement of chemical features required for biological activity. A pharmacophore model for a dual hMAO-B/MB-COMT inhibitor like this compound would typically include features such as hydrogen bond donors and acceptors, aromatic rings, and hydrophobic groups. nih.govnih.gov

Once a pharmacophore model is generated and validated, it can be used as a 3D query to screen large chemical databases for novel compounds with similar features. nih.govnih.gov This process, known as virtual screening, can identify new potential inhibitors with different chemical scaffolds. medsci.org The hits from virtual screening are then typically subjected to further computational analysis, such as molecular docking, to predict their binding affinity and mode of interaction with the target enzymes. medsci.org

Quantitative Structure-Activity Relationship (QSAR) Analysis for Predictive Modeling

Quantitative Structure-Activity Relationship (QSAR) analysis is a computational technique used to develop mathematical models that correlate the chemical structure of a series of compounds with their biological activity. nih.govnih.gov For a dual inhibitor like this compound, QSAR models could be developed to predict the inhibitory potency against both hMAO-B and MB-COMT based on various molecular descriptors. nih.govnih.gov

These descriptors can be categorized as 1D, 2D, or 3D and include properties like molecular weight, logP, and electronic and steric parameters. nih.gov By identifying the key structural features that influence activity, QSAR models can guide the design of more potent analogs. nih.govnih.gov The predictive power of a QSAR model is typically validated using an external set of compounds. nih.gov

In Silico Prediction of Drug-Likeness and ADME Properties (Excluding Toxicity)

In silico methods are widely used to predict the drug-likeness and ADME (Absorption, Distribution, Metabolism, and Excretion) properties of potential drug candidates at an early stage of development. biotechnologia-journal.orgeijppr.com For this compound, these predictions are crucial for assessing its potential as a therapeutic agent.

Several rules and models are used to evaluate drug-likeness, including Lipinski's Rule of Five, which considers properties like molecular weight, logP, and the number of hydrogen bond donors and acceptors. biotechnologia-journal.org The compound is predicted to be able to cross the blood-brain barrier (BBB) via passive diffusion. medchemexpress.com

ADME properties that can be predicted in silico include aqueous solubility, intestinal absorption, and plasma protein binding. biotechnologia-journal.org These predictions help to identify potential liabilities that could hinder the development of the compound into a successful drug.

| Property | Predicted Value/Characteristic | Significance |

|---|---|---|

| Molecular Weight | 273.33 g/mol | Compliant with Lipinski's Rule of Five (MW < 500) biotechnologia-journal.org |

| logP | 2.6 | Indicates good lipophilicity for membrane permeability biotechnologia-journal.org |

| Hydrogen Bond Donors | 2 | Compliant with Lipinski's Rule of Five (HBD ≤ 5) biotechnologia-journal.org |

| Hydrogen Bond Acceptors | 3 | Compliant with Lipinski's Rule of Five (HBA ≤ 10) biotechnologia-journal.org |

| Rotatable Bonds | 3 | Indicates good oral bioavailability (≤ 10 is favorable) |

| Topological Polar Surface Area (TPSA) | 66.4 Ų (estimated) | Suggests good intestinal absorption and BBB penetration (TPSA < 140 Ų) biotechnologia-journal.org |

| Blood-Brain Barrier (BBB) Permeability | Predicted to cross by passive diffusion medchemexpress.com | Essential for a CNS-acting drug |

Potential for X-ray Crystallography or Cryo-EM Studies of this compound-Enzyme Complexes

The determination of the three-dimensional structure of enzyme-inhibitor complexes is fundamental to understanding the molecular basis of inhibition and for guiding rational drug design. While computational methods like molecular docking have provided valuable predictive insights into the binding of the dual inhibitor this compound to its target enzymes, human monoamine oxidase B (hMAO-B) and membrane-bound catechol-O-methyltransferase (MB-COMT), direct experimental visualization of these interactions would be invaluable. To date, no experimental crystallographic data for this compound complexed with its target enzymes has been published. The primary techniques for elucidating such high-resolution structural information are X-ray crystallography and cryo-electron microscopy (cryo-EM).

The successful application of X-ray crystallography hinges on the ability to produce high-quality, well-ordered crystals of the target protein in complex with the inhibitor. libretexts.orgresearchgate.net The process would involve co-crystallizing hMAO-B or MB-COMT with this compound, or soaking pre-formed enzyme crystals in a solution containing the inhibitor. libretexts.org These crystals are then exposed to a focused X-ray beam, and the resulting diffraction pattern is used to calculate a three-dimensional electron density map, which can be interpreted to build an atomic model of the enzyme-inhibitor complex. researchgate.netyorku.ca

For the this compound complexes, X-ray crystallography could provide definitive confirmation of the binding modes predicted by molecular docking studies. For instance, in MB-COMT, it is predicted that the catechol hydroxyl groups of the inhibitor form hydrogen bonds with key residues such as Glu90 and Ser72, while the piperidine ring sits (B43327) in a hydrophobic pocket. A crystal structure would precisely map these interactions and reveal the exact orientation of the inhibitor within the active site. Similarly, for hMAO-B, a crystal structure could verify the predicted coordination of the keto group with the Mg²⁺ ion and π-π stacking interactions with aromatic residues in the active site.

Cryo-EM has emerged as a powerful alternative, particularly for proteins or complexes that are difficult to crystallize. This technique involves flash-freezing a solution of the sample in vitreous ice and imaging the individual, randomly oriented particles with an electron microscope. The resulting two-dimensional images are then computationally reconstructed into a three-dimensional structure. Given that MB-COMT is a membrane-bound protein, cryo-EM could be particularly advantageous for studying its structure within a more native-like lipid environment.

The insights gained from either X-ray crystallography or cryo-EM would be crucial for structure-activity relationship (SAR) profiling. By visualizing the precise atomic interactions, researchers could understand why certain structural features of this compound are critical for its inhibitory activity. This knowledge would empower medicinal chemists to rationally design next-generation inhibitors with improved potency, selectivity, and pharmacokinetic properties. For example, identifying an unoccupied pocket near the bound inhibitor could suggest where to add a new functional group to increase binding affinity.

Table 1: Key Data for this compound and Target Enzymes

| Parameter | This compound | hMAO-B | MB-COMT |

|---|---|---|---|

| IC₅₀ | 2.5 μM medchemexpress.com | N/A | N/A |

| Target Enzyme(s) | hMAO-B, MB-COMT | N/A | N/A |

| Predicted Key Interacting Residues | N/A | Tyr188, Tyr326, Tyr398, Tyr435, Ile198, Ile199, Leu164, Leu167, Leu171, Phe168, Phe343 acs.org | Trp38, Met201, Glu90, Ser72 |

| Structural Data Availability | None (Experimental) | Crystal structures available (with other ligands) | Crystal structures available (with other ligands) nih.gov |

Table 2: Potential Structural Insights from Crystallography or Cryo-EM

| Enzyme Target | Predicted Interaction to be Confirmed | Potential for Structure-Based Drug Design |

|---|---|---|

| hMAO-B | Coordination of the dienone keto group with Mg²⁺; π-π stacking with aromatic residues (e.g., Tyr435, Tyr398). | Optimization of the inhibitor scaffold to enhance interactions within the entrance and catalytic cavities to improve selectivity and potency. acs.org |

| MB-COMT | Hydrogen bonding of the catechol moiety with residues like Glu90 and Ser72; Occupation of a hydrophobic pocket by the piperidine ring. | Modification of the inhibitor's side chain to exploit specific interactions, based on the confirmed binding mode of the nitrocatechol-like core. researchgate.net |

Discussion and Future Research Directions for Hmao B/mb Comt in 1

Summary of hMAO-B/MB-COMT-IN-1's Preclinical Efficacy and Mechanism of Action

This compound is a novel compound identified as a dual inhibitor of two key enzymes involved in dopamine (B1211576) metabolism: human monoamine oxidase B (hMAO-B) and membrane-bound catechol-O-methyltransferase (MB-COMT). medchemexpress.commedchemexpress.com Its mechanism of action lies in the simultaneous inhibition of these enzymes, which are responsible for the degradation of neurotransmitters like dopamine. By blocking their action, the compound effectively increases dopamine levels in the brain, which is a primary therapeutic strategy in conditions like Parkinson's disease (PD).

Preclinical studies have highlighted the compound's potential efficacy. In vitro, this compound demonstrates inhibitory activity against both hMAO-B and MB-COMT, with reported IC50 values of 2.5 μM and 3.84 μM, respectively. medchemexpress.commedchemexpress.com This dual inhibition is significant because it targets two distinct pathways of dopamine breakdown. Furthermore, the compound has shown neuroprotective effects in cellular models. For instance, in differentiated SH-SY5Y neuronal cells, it has been shown to protect against oxidative stress-induced damage, a key pathological feature of neurodegenerative diseases. medchemexpress.com Specifically, it has demonstrated cytoprotective effects against toxins like t-butyl hydroperoxide (t-BHP). medchemexpress.com Animal models of Parkinson's disease have also shown that treatment with this compound can lead to improvements in motor function.

The compound is predicted to cross the blood-brain barrier (BBB) via passive diffusion, a critical characteristic for any centrally acting therapeutic agent. medchemexpress.com This prediction is based on parallel artificial membrane permeability assays (PAMPA-BBB). medchemexpress.com The ability to reach its targets within the central nervous system is fundamental to its proposed mechanism of enhancing dopaminergic signaling and providing neuroprotection.

Advantages and Challenges of the Dual hMAO-B/MB-COMT Inhibition Strategy

The strategy of simultaneously inhibiting both hMAO-B and MB-COMT offers several theoretical advantages for treating neurodegenerative disorders like Parkinson's disease. The primary benefit is the potential for a more comprehensive and sustained increase in dopamine levels. Since both enzymes are major pathways for dopamine catabolism, blocking both could lead to a more significant and longer-lasting therapeutic effect compared to inhibiting just one. eurekaselect.comresearchgate.net This dual action may not only improve motor symptoms but could also offer neuroprotective benefits by reducing the oxidative stress associated with dopamine breakdown. explorationpub.com

Another advantage is the possibility of a simplified treatment regimen. A single molecule that targets two different enzymes could potentially replace the need for multiple, single-target drugs, thereby reducing the pill burden for patients. This could lead to improved patient compliance and potentially fewer drug-drug interactions. The development of dual inhibitors like this compound represents a multi-target approach that could address the complex pathophysiology of diseases like Parkinson's. researchgate.netresearchgate.net

However, this dual-inhibition strategy also presents significant challenges. One of the main difficulties is achieving a balanced inhibitory profile against both enzymes. The ideal dual inhibitor would have comparable potency for both hMAO-B and MB-COMT, which can be difficult to achieve in a single molecule. Furthermore, ensuring selectivity for MAO-B over MAO-A is crucial to avoid the "cheese effect," a hypertensive crisis that can occur with non-selective MAO inhibitors. frontiersin.org

Another challenge lies in the potential for off-target effects and unforeseen toxicities. Modulating two important enzyme systems simultaneously could lead to complex pharmacological effects and an increased risk of adverse events. For example, some COMT inhibitors have been associated with liver toxicity. nih.gov Therefore, extensive preclinical safety and toxicology studies are essential to ensure the safety of any new dual inhibitor. The development of such compounds also requires sophisticated medicinal chemistry efforts to optimize potency, selectivity, and pharmacokinetic properties. researchgate.net

Comparative Analysis with Established Single-Target Inhibitors and Other Dual Inhibitors

When compared to established single-target inhibitors, this compound offers a unique, consolidated approach.

Single-Target MAO-B Inhibitors: Drugs like selegiline (B1681611) and rasagiline (B1678815) are selective, irreversible inhibitors of MAO-B and are used as both monotherapy in early Parkinson's disease and as adjuncts to levodopa (B1675098) in later stages. frontiersin.orgparkinson.org They modestly improve motor symptoms by increasing dopamine availability. parkinson.org Safinamide (B1662184) is a more recent, reversible MAO-B inhibitor. frontiersin.org While effective, these agents only address one of the two major dopamine-degrading enzymes.

Single-Target COMT Inhibitors: Entacapone (B1671355) and tolcapone (B1682975) are COMT inhibitors used to prolong the effects of levodopa by preventing its peripheral breakdown. nih.govparkinson.org They have little direct effect on symptoms themselves but help with "wearing-off" phenomena. parkinson.org Tolcapone also acts centrally, but its use has been limited due to concerns about liver toxicity. nih.govtandfonline.com Opicapone (B609759) is a newer, peripherally-acting COMT inhibitor. tandfonline.com

This compound vs. Single-Target Inhibitors: The primary advantage of this compound is its ability to inhibit both pathways with a single molecule. This could theoretically lead to a more potent and sustained dopaminergic effect than either class of single-target inhibitor alone. Studies have suggested that MAO-B inhibitors may offer a better quality of life compared to COMT inhibitors as an adjunctive therapy. neurologylive.comjwatch.org A dual inhibitor could potentially combine the benefits of both, though this remains to be proven in clinical settings.

Other Dual Inhibitors: The concept of dual MAO-B/COMT inhibition is an active area of research. Several other compounds have been investigated for this dual activity. For example, some natural compounds and their derivatives have been explored, but often show a preference for one enzyme over the other or lack the desired potency. eurekaselect.com The development of caffeic acid-based compounds has also shown promise in achieving dual inhibition with neuroprotective properties. researchgate.netnih.gov The success of any dual inhibitor, including this compound, will depend on its specific pharmacological profile, including its potency, selectivity, and safety.

Table 1: Comparison of Inhibitor Types

| Inhibitor Type | Examples | Primary Mechanism | Key Therapeutic Role |

|---|---|---|---|

| Single-Target MAO-B | Selegiline, Rasagiline, Safinamide | Blocks the breakdown of dopamine by MAO-B. frontiersin.orgparkinson.org | Modest improvement of motor symptoms, used as monotherapy or adjunct. parkinson.org |

| Single-Target COMT | Entacapone, Tolcapone, Opicapone | Prevents peripheral breakdown of levodopa by COMT. parkinson.orgtandfonline.com | Extends the effectiveness of levodopa, manages "wearing-off". parkinson.org |

| Dual MAO-B/COMT | This compound | Simultaneously inhibits both MAO-B and COMT. medchemexpress.com | Potential for more comprehensive dopamine enhancement and neuroprotection. |

Remaining Research Gaps and Unexplored Aspects of this compound

Despite the promising initial data, significant research gaps remain for this compound.

In Vivo Efficacy and Long-Term Effects: While initial animal studies have shown motor improvements, more extensive in vivo research is needed to fully characterize the compound's efficacy. Long-term studies in animal models are required to assess the durability of its effects and to see if it can slow the progression of neurodegeneration.

Comprehensive Safety and Toxicology: The current safety data is preliminary. researchgate.net A thorough investigation of the compound's safety profile is critical, including its potential for hepatotoxicity, which has been a concern with some COMT inhibitors. nih.gov The long-term safety of dual enzyme inhibition needs to be carefully evaluated.

Pharmacokinetics and Metabolism: While the compound is predicted to cross the blood-brain barrier, its detailed pharmacokinetic profile, including its absorption, distribution, metabolism, and excretion (ADME), needs to be determined in animal models. medchemexpress.com Understanding its metabolic pathways is crucial for predicting potential drug interactions and for optimizing dosing regimens.

Reversibility and Selectivity: The reversibility of its binding to both enzymes needs to be definitively established. acs.org While it is reported to be an inhibitor of hMAO-B and MB-COMT, its selectivity over other related enzymes, particularly MAO-A, needs to be rigorously quantified to ensure safety. medchemexpress.com

Mechanism of Neuroprotection: The precise mechanisms underlying its observed neuroprotective effects need further elucidation. While it is known to reduce oxidative stress, the specific signaling pathways involved are not fully understood.

Strategies for Further Chemical Optimization and Analog Development

Further development of this compound will likely involve chemical optimization and the creation of analogs to improve its pharmacological properties.

Structure-Activity Relationship (SAR) Studies: A systematic exploration of the structure-activity relationships is essential. nih.gov This involves synthesizing a series of analogs with modifications to different parts of the molecule to understand which chemical features are critical for its dual inhibitory activity and selectivity. This knowledge can guide the design of more potent and selective compounds.

Improving Potency and Balance: Medicinal chemistry efforts could focus on modifying the core structure to enhance its inhibitory potency against both hMAO-B and MB-COMT. The goal would be to achieve a more balanced dual inhibition profile, which may lead to a more predictable and effective therapeutic outcome.

Enhancing Pharmacokinetic Properties: Analogs could be designed to improve key pharmacokinetic parameters such as oral bioavailability, metabolic stability, and brain penetration. nih.gov This might involve introducing or modifying functional groups that alter the compound's solubility, lipophilicity, and susceptibility to metabolic enzymes.

Reducing Off-Target Effects: As more is learned about the compound's interactions with other biological targets, analogs can be designed to minimize these off-target effects, thereby improving the safety profile. Molecular modeling and docking studies can be used to predict how structural changes might affect binding to both the target enzymes and potential off-target proteins. researchgate.nettandfonline.com

Exploring Different Scaffolds: While this compound is based on a specific chemical scaffold, researchers could also explore other chemical structures that might be capable of dual inhibition. Natural products often provide inspiration for the development of new therapeutic agents. eurekaselect.comresearchgate.net

Exploration of Broader Therapeutic Applications Based on Preclinical Pharmacological Profiles

Given its mechanism of action, this compound and similar dual inhibitors could have therapeutic potential beyond Parkinson's disease.

Other Neurodegenerative Diseases: The neuroprotective and dopamine-enhancing properties of this compound could be beneficial in other neurodegenerative conditions where dopaminergic dysfunction and oxidative stress play a role, such as certain forms of dementia and Alzheimer's disease. mdpi.com

Depression and Anxiety Disorders: MAO inhibitors are an established class of antidepressants. wikipedia.org By modulating dopamine levels, a dual inhibitor might have efficacy in treating certain types of depression, particularly those characterized by anhedonia and lack of motivation. frontiersin.org

Cognitive Enhancement: Dopamine is crucial for cognitive functions such as attention, learning, and memory. By increasing dopamine levels in the brain, this compound could potentially be investigated for its ability to improve cognitive deficits in various neurological and psychiatric disorders. patsnap.com

Fatigue: Fatigue is a common and debilitating symptom in many chronic illnesses, including Parkinson's disease and multiple sclerosis. Some MAO-B inhibitors have been investigated for their potential to alleviate fatigue, suggesting a possible application for dual inhibitors as well. mdpi.com

Further preclinical research is necessary to explore these potential applications and to determine if the pharmacological profile of this compound is suitable for treating these conditions.

Q & A

Q. What is the mechanistic rationale for studying hMAO-B/MB-COMT-IN-1 in neurodegenerative disease models?

this compound is a dual inhibitor of human monoamine oxidase B (hMAO-B) and membrane-bound catechol-O-methyltransferase (MB-COMT), with IC50 values of 2.5 μM and 3.84 μM, respectively . These enzymes degrade dopamine, and their inhibition increases dopaminergic signaling, which is critical in Parkinson’s disease (PD) research. Methodologically, researchers should validate target engagement using enzyme activity assays (e.g., fluorometric or spectrophotometric methods) and correlate results with cellular models of oxidative stress .

Q. How should researchers validate the selectivity and potency of this compound in vitro?

- Step 1 : Perform dose-response assays to determine IC50 values for hMAO-B and MB-COMT using purified enzymes.

- Step 2 : Test off-target effects against related enzymes (e.g., MAO-A, soluble COMT) to confirm selectivity.

- Step 3 : Use cell-based assays (e.g., SH-SY5Y neurons) to measure dopamine levels and oxidative stress markers (e.g., glutathione, ROS) .

- Documentation : Report assay conditions (pH, temperature, substrate concentrations) to ensure reproducibility .

Q. What are the key parameters for designing in vivo studies with this compound?

- Animal models : Use MPTP- or 6-OHDA-induced PD models in rodents to assess motor function and dopaminergic neuron survival.

- Dosage : Optimize based on pharmacokinetic studies (e.g., plasma half-life, blood-brain barrier penetration).

- Controls : Include vehicle-treated groups and reference inhibitors (e.g., selegiline for MAO-B, entacapone for COMT) .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported IC50 values for this compound across studies?

- Potential causes : Variability in assay conditions (e.g., substrate concentration, enzyme source), batch-to-batch compound purity, or methodological differences (e.g., fluorometric vs. radiometric assays).

- Solutions :

- Standardize assays using validated protocols (e.g., WHO guidelines for enzyme inhibition studies).

- Perform orthogonal validation (e.g., mass spectrometry for dopamine metabolites) .

- Apply statistical methods like the Benjamini-Hochberg procedure to control for false discovery rates in high-throughput screens .

Q. What strategies optimize the dual inhibition profile of this compound while minimizing off-target effects?

- Structural optimization : Use molecular docking to identify key binding residues and modify the compound’s scaffold for enhanced selectivity.

- Pharmacodynamic profiling : Compare time-dependent inhibition kinetics for MAO-B and COMT.

- In silico screening : Apply machine learning models (e.g., LASSO regression) to predict activity-attenuating substituents .

- Validation : Test in co-culture systems (e.g., neurons + astrocytes) to mimic the brain microenvironment .

Q. How should researchers address data variability in preclinical studies of this compound?

- Experimental design : Include ≥3 biological replicates and predefine exclusion criteria for outliers .

- Statistical analysis : Use mixed-effects models to account for inter-individual variability in animal studies.

- Meta-analysis : Systematically review existing data (e.g., using PRISMA guidelines) to identify confounding factors (e.g., age, sex, strain differences) .

Q. What methodologies support the integration of this compound with existing PD therapies?

- Synergy testing : Use Chou-Talalay combination indices to evaluate interactions with L-DOPA or dopamine agonists.

- Pharmacokinetic compatibility : Assess CYP450-mediated drug-drug interactions using liver microsome assays.

- Behavioral endpoints : Employ blinded scoring systems (e.g., modified UPDRS scales) to quantify motor improvements .

Methodological Guidelines

Q. Data Reporting and Reproducibility

- Compound characterization : For new derivatives, provide NMR, HPLC purity, and mass spectrometry data .

- Ethical compliance : Adhere to ARRIVE guidelines for animal studies and declare conflicts of interest .

- Data sharing : Deposit raw datasets in repositories like Zenodo or Figshare to enable meta-analyses .

Q. Statistical and Computational Tools

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.